molecular formula C8H9ClN2O2 B6283420 2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride CAS No. 2649035-69-6

2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride

Cat. No.: B6283420
CAS No.: 2649035-69-6
M. Wt: 200.6
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Description

2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride typically involves multistep reactions starting from readily available precursors. Common synthetic strategies include condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions . For instance, one approach involves the condensation of 2-aminopyridine with α-bromo ketones, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes involved in key biological processes, such as the prenylation of proteins . This inhibition can disrupt cellular functions and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials .

Properties

CAS No.

2649035-69-6

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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